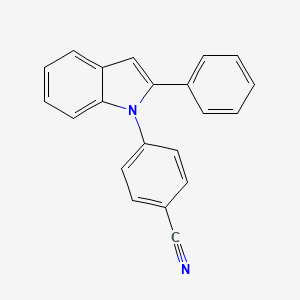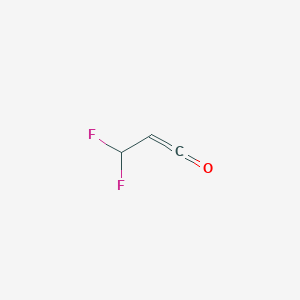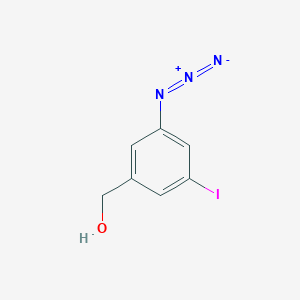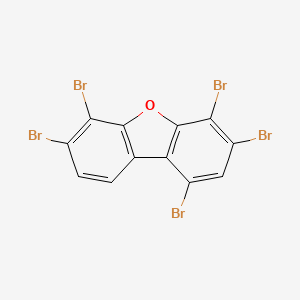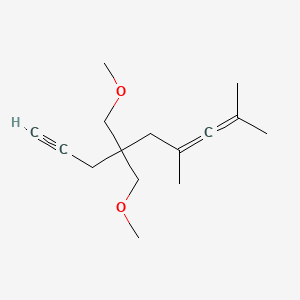![molecular formula C21H12N2O3S B14233413 Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- CAS No. 620175-25-9](/img/structure/B14233413.png)
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- is an organic compound with the molecular formula C21H12N2O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group that contains dicyano and phenylthio functionalities
Preparation Methods
The synthesis of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5-dicyano-2-(phenylthio)phenol with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- .
Chemical Reactions Analysis
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Scientific Research Applications
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- can be compared with other similar compounds such as:
Benzoic acid, 4-phenoxy-: This compound lacks the dicyano and phenylthio functionalities, making it less complex and potentially less versatile in its applications.
Benzoic acid, 4-(phenylazo)-: This compound contains an azo group instead of the dicyano and phenylthio groups, leading to different chemical properties and reactivity.
Properties
CAS No. |
620175-25-9 |
|---|---|
Molecular Formula |
C21H12N2O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(4,5-dicyano-2-phenylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C21H12N2O3S/c22-12-15-10-19(26-17-8-6-14(7-9-17)21(24)25)20(11-16(15)13-23)27-18-4-2-1-3-5-18/h1-11H,(H,24,25) |
InChI Key |
OXXSIOMCOALUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
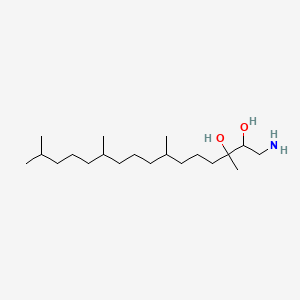

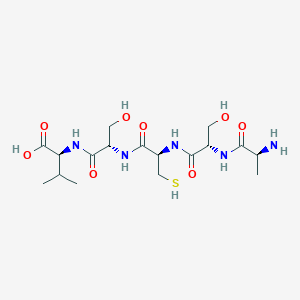
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
